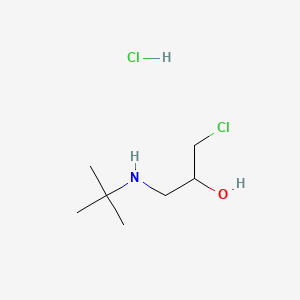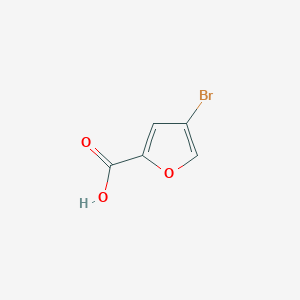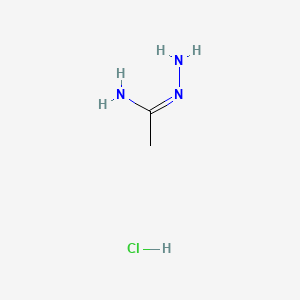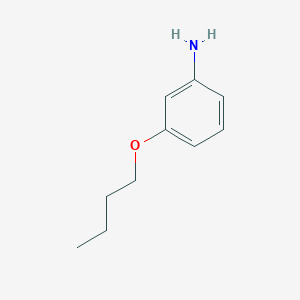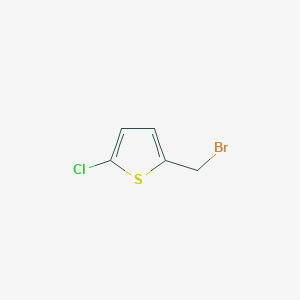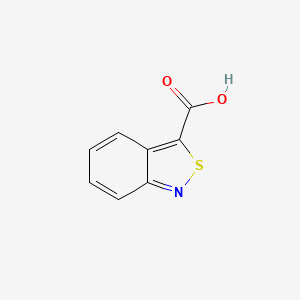
(2R,4S)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Overview
Description
Scientific Research Applications
Asymmetric Synthesis of Key Intermediates
(2R,4S)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate plays a crucial role in the asymmetric synthesis of protected polyhydroxylated pyrrolidine, a key intermediate for the synthesis of pyrrolidine azasugars. This synthesis involves several steps, including the addition of vinylmagnesium bromide, treatment with NaBH4/CeCl3·H2O, and oxidative cleavage followed by reduction, achieving significant overall yield and diastereoselectivity (Huang Pei-qiang, 2011).
Structural Studies and Analysis
The compound has been studied for its structural properties, particularly in the context of all-cis trisubstituted pyrrolidin-2-one. The absolute configurations of the carbon atoms in its structure have been determined, providing insights into its stereochemistry and interactions, such as intramolecular hydrogen bonding (H. Weber, P. Ettmayer, M. Hübner, H. Gstach, 1995).
Application in Enantioselective Synthesis
It is used in enantioselective synthesis, such as in the creation of N-tert-butyl disubstituted pyrrolidines through a nitrile anion cyclization strategy. This methodology achieves high yields and excellent enantioselectivity, demonstrating its utility in the synthesis of complex chiral molecules (John Y. L. Chung et al., 2005).
Reduction and Derivation Processes
The compound undergoes smooth reduction processes to yield other significant derivatives. For instance, its reduction with sodium borohydride or lithium aluminum hydride produces (S)-tert-butyl 2-((R)-perfluoro-1-hydroxyalkyl)pyrrolidine-1-carboxylate with high yields and excellent diastereoselectivity. Such processes highlight its adaptability in creating varied derivatives for different applications (K. Funabiki et al., 2008).
Neuraminidase Inhibitor Synthesis
It has been instrumental in the discovery of potent inhibitors of influenza neuraminidase. The synthesis of such inhibitors involves developing core structures starting from compounds like tert-butyl (2S,3R,4R)-2-aminomethyl-3-bis(tert-butyloxycarbonyl)amino-1-(N'-ethyl-N'-isopropylcarbamyl)pyrrolidine-4-carboxylate, demonstrating its application in the field of medicinal chemistry (G. T. Wang et al., 2001).
properties
IUPAC Name |
tert-butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-5-8(13)4-7(11)6-12/h7-8,12-13H,4-6H2,1-3H3/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJNFQNQLMGUTQ-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60507601 | |
| Record name | tert-Butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60507601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4S)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
CAS RN |
77450-03-4 | |
| Record name | tert-Butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60507601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





